molecular formula C15H13N5O4 B2469782 2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034325-04-5

2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B2469782
CAS RN: 2034325-04-5
M. Wt: 327.3
InChI Key: XGSDBJJOXAWVNG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a triazolopyrazine, and an acetamide group. The benzodioxole group is a common motif in many natural products and pharmaceuticals . The triazolopyrazine group is less common but is found in some pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and triazolopyrazine rings are likely to be planar, while the acetamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzodioxole ring might undergo electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzodioxole and triazolopyrazine rings might increase its aromaticity and stability .

Scientific Research Applications

Insecticidal Assessment

Research has demonstrated the synthesis of various heterocycles incorporating thiadiazole moiety, derived from a precursor similar to the compound of interest. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential application of such molecules in agricultural pest control (Fadda et al., 2017).

Antimicrobial and Antifungal Activity

Another study focused on the synthesis of pyrazoline and pyrazole derivatives, revealing their antibacterial and antifungal properties. These findings highlight the potential use of related compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Hassan, 2013).

Allelochemical Transformation

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, found in agricultural crops like wheat, rye, and maize, has been reviewed. This research provides insights into how similar compounds can affect soil health and crop protection strategies by understanding their transformation into various by-products with potential allelopathic properties (Fomsgaard et al., 2004).

Radioligand Development for A2B Adenosine Receptors

A specific compound was developed as a selective antagonist ligand for A2B adenosine receptors, indicating the utility of structurally similar molecules in creating tools for pharmacological research. Such developments can enhance our understanding of receptor functions and aid in the discovery of new therapeutic targets (Baraldi et al., 2004).

Future Directions

The future research on this compound would likely focus on exploring its potential biological activities and optimizing its synthesis. Given the biological activities associated with benzodioxole-containing compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c21-13(6-9-1-2-10-11(5-9)24-8-23-10)17-7-12-18-19-14-15(22)16-3-4-20(12)14/h1-5H,6-8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSDBJJOXAWVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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